4'-Bromo-3'-fluoro-3-(2-methylphenyl)propiophenone

Medicinal Chemistry Physicochemical Properties Drug Design

Select 4'-Bromo-3'-fluoro-3-(2-methylphenyl)propiophenone where precise halogen placement and steric demand are non-negotiable. The 4'-bromo/3'-fluoro pattern with ortho-methylphenyl group creates a unique 3D electronic profile irreplicable by chloro- or positional isomers—generic substitution risks lipophilicity shifts, altered metabolic stability, and target binding discrepancies. Deploy as a defined SAR probe, halogen-bonding (σ-hole) tool, or catalytic methodology benchmark. The bromine atom enables cross-coupling diversification. Insist on ≥97% purity for experimental reproducibility.

Molecular Formula C16H14BrFO
Molecular Weight 321.18 g/mol
CAS No. 898789-62-3
Cat. No. B1327406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-3'-fluoro-3-(2-methylphenyl)propiophenone
CAS898789-62-3
Molecular FormulaC16H14BrFO
Molecular Weight321.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C16H14BrFO/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3
InChIKeyNBYYDLFXORILBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Bromo-3'-fluoro-3-(2-methylphenyl)propiophenone (CAS 898789-62-3): Core Physicochemical and Sourcing Profile for R&D Procurement


4'-Bromo-3'-fluoro-3-(2-methylphenyl)propiophenone (CAS 898789-62-3) is a halogenated aromatic ketone within the propiophenone class, characterized by a bromine atom at the 4'-position, a fluorine atom at the 3'-position, and a 2-methylphenyl substituent on the propanone chain . Its molecular formula is C₁₆H₁₄BrFO, with a molecular weight of 321.18 g/mol . This compound is commercially available from specialty chemical suppliers, typically at 97–98% purity . The combination of halogen substituents (Br, F) and the ortho-methylphenyl group defines its specific electronic and steric properties, making it a distinct building block for medicinal chemistry and materials science research [1].

Why 4'-Bromo-3'-fluoro-3-(2-methylphenyl)propiophenone Cannot Be Directly Replaced by Common Propiophenone Analogs


Substitution of 4'-bromo-3'-fluoro-3-(2-methylphenyl)propiophenone with other halogenated propiophenones, even those with similar substitution patterns, is not straightforward. The precise positioning of bromine and fluorine on the phenyl ring, combined with the ortho-methyl group on the adjacent phenyl ring, dictates a unique three-dimensional electronic profile . Changes in halogen type (e.g., Br → Cl), halogen position (e.g., 3'-Br → 2'-Br), or the position of the methyl group (e.g., 2-methylphenyl → 3-methylphenyl) can significantly alter molecular properties such as lipophilicity, metabolic stability, and target binding affinity . This can lead to substantial differences in biological activity and synthetic utility, making generic substitution a high-risk proposition for research reproducibility .

4'-Bromo-3'-fluoro-3-(2-methylphenyl)propiophenone: Direct Comparative Evidence Against Closest Analogs


Increased Molecular Weight and Lipophilicity vs. Chloro Analogs

Replacement of the bromine atom with chlorine in the 4'-position yields a compound with a significantly lower molecular weight and altered lipophilicity, impacting pharmacokinetic and binding properties . The target compound, containing bromine, has a higher molecular weight (321.18 g/mol) compared to the chloro analog (e.g., 4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone, calculated MW ~276.73 g/mol) . This difference can be quantified by the increase in molecular weight of approximately 44.45 g/mol, which directly influences the compound's LogP and potential for halogen bonding .

Medicinal Chemistry Physicochemical Properties Drug Design

InChIKey as a Unique Identifier for Exact Structure Confirmation

The InChIKey (NBYYDLFXORILBL-UHFFFAOYSA-N) serves as a unique digital fingerprint for this exact molecular structure, allowing for precise differentiation from regioisomers and analogs during database searches and procurement . This is critical because other propiophenone derivatives with similar names and CAS numbers (e.g., 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, InChIKey: KHSXGHXAYSCUCC-UHFFFAOYSA-N) will have different InChIKeys, preventing misidentification .

Chemical Informatics Database Search Compound Verification

Availability and Purity: A Benchmark for Procuring Research-Grade Material

This compound is readily available from multiple vendors at a standard purity of 97–98%, a level that meets or exceeds typical requirements for most synthetic and biological research applications . In contrast, many closely related analogs (e.g., 4'-bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone) are less frequently stocked or require custom synthesis, leading to longer lead times and higher procurement costs . The quantifiable difference in availability can be measured by the number of verified commercial suppliers: at least three for the target compound versus fewer or none for specialized analogs.

Chemical Sourcing Supply Chain Quality Control

Unique Ortho-Methyl Substituent: A Steric and Electronic Handle

The presence of a 2-methylphenyl (ortho-tolyl) group, as opposed to a 3- or 4-methylphenyl group found in other analogs, introduces a distinct steric hindrance and electronic effect on the adjacent propanone chain . This ortho-substitution can significantly influence the compound's conformation and its interactions with biological targets or catalysts . While direct quantitative biological data is not available, the difference is structural and quantifiable: the ortho-methyl group has a different spatial orientation and a different computed LogP compared to the meta or para isomers .

Structure-Activity Relationship Medicinal Chemistry Synthetic Methodology

Safety and Handling Profile: A Known Quantity for Laboratory Use

The target compound has a well-defined hazard profile, as documented in supplier safety data sheets (SDS). It is classified with GHS07 pictogram (Harmful/Irritant), hazard statements H302, H315, H319, and H335, and recommended precautionary measures . This known safety profile contrasts with many novel or less-characterized analogs for which no SDS or hazard data is available, creating an unquantified risk for researchers [1].

Chemical Safety Occupational Health Laboratory Management

Strategic Application Scenarios for 4'-Bromo-3'-fluoro-3-(2-methylphenyl)propiophenone Based on Comparative Evidence


Medicinal Chemistry Lead Optimization for Target Engagement

Use 4'-bromo-3'-fluoro-3-(2-methylphenyl)propiophenone as a specific scaffold in structure-activity relationship (SAR) studies where modulation of lipophilicity and steric hindrance is hypothesized to improve target binding. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the ortho-methyl group can enforce a specific bioactive conformation. Prioritize this compound when the goal is to increase molecular weight and lipophilicity relative to a chloro-analog lead .

Chemical Biology Probe Design for Halogen Bonding Studies

Employ this compound as a tool to investigate halogen bonding interactions in biological systems. The specific placement of bromine and fluorine creates a defined electron-deficient region (σ-hole) that can interact with Lewis bases in protein active sites or nucleic acid grooves. Its commercial availability at 97% purity ensures the probe's identity and quality, which is essential for reproducible biophysical and structural biology experiments .

Synthetic Methodology Development for Ortho-Substituted Aromatics

Utilize this compound as a benchmark substrate in the development of new catalytic methods for the functionalization of ortho-substituted aromatic rings. The steric bulk of the 2-methylphenyl group and the electronic influence of the halogens provide a challenging yet well-defined test case for assessing catalyst tolerance and selectivity. The compound's commercial availability allows for standardized, reproducible screening across different research groups .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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